Fapyade (FapyAde) is a purine-derived lesion formed in DNA due to oxidative stress. [, ] This modification arises from the attack of hydroxyl radicals on adenine bases. [, ] FapyAde is considered a significant biomarker of oxidative DNA damage and plays a crucial role in understanding the implications of oxidative stress on cellular function and disease development. [, , , ]
4,6-Diamino-5-formamidopyrimidine is a purine derivative that plays a significant role in the study of DNA damage and repair mechanisms. It is primarily formed as a result of oxidative stress, which leads to various DNA lesions, including formamidopyrimidines. These lesions are crucial in understanding the processes of carcinogenesis and mutagenesis. The compound is also known for its involvement in the synthesis of modified oligonucleotides, which are essential for molecular biology applications.
4,6-Diamino-5-formamidopyrimidine can be synthesized chemically through various methods, including acylation reactions and hydrolysis processes. It can also be derived from the oxidation of purines, such as adenine and guanine, under oxidative stress conditions.
This compound belongs to the class of formamidopyrimidines, which are characterized by the presence of an amine group and a formamide substituent on the pyrimidine ring. It is specifically classified as a DNA lesion due to its formation from oxidative damage.
The synthesis of 4,6-diamino-5-formamidopyrimidine can be achieved through several methods:
The synthesis typically requires precise control of reaction conditions such as temperature and pH to ensure high yields and purity. For example, using sodium thiosulfate as a catalyst can optimize the reaction efficiency .
The molecular formula for 4,6-diamino-5-formamidopyrimidine is C₅H₈N₄O. Its structure consists of a pyrimidine ring with two amino groups at positions 4 and 6, and a formamide group at position 5.
4,6-Diamino-5-formamidopyrimidine participates in several chemical reactions, particularly in nucleophilic substitutions and hydrolysis processes:
The stability of 4,6-diamino-5-formamidopyrimidine under various conditions has been studied extensively, revealing that it exhibits first-order kinetics during deglycosylation reactions .
The mechanism by which 4,6-diamino-5-formamidopyrimidine affects DNA involves its role as a DNA lesion:
Research indicates that 4,6-diamino-5-formamidopyrimidine can remain stable within DNA for extended periods, allowing for potential genotoxic effects if not repaired efficiently .
4,6-Diamino-5-formamidopyrimidine (CHEBI:27983) is formally identified by the IUPAC name N-(4,6-diaminopyrimidin-5-yl)formamide. Its molecular formula is C5H7N5O, with a monoisotopic mass of 153.065 g/mol and a CAS Registry Number of 5122-36-1 [1] [4]. Structurally, it features a pyrimidine ring substituted at positions 4 and 6 with amino groups (–NH2), while position 5 bears a formamido moiety (–NHCHO). This arrangement confers Bronsted base properties due to the electron-rich amino groups [4]. The compound exists as a stable, non-volatile solid under ambient conditions, though its reactivity increases in solution due to potential tautomerism and anomerization.
Table 1: Molecular Identifiers of 4,6-Diamino-5-formamidopyrimidine
Property | Value |
---|---|
IUPAC Name | N-(4,6-diaminopyrimidin-5-yl)formamide |
Molecular Formula | C5H7N5O |
CAS Registry Number | 5122-36-1 |
ChEBI ID | CHEBI:27983 |
Monoisotopic Mass | 153.065 g/mol |
Canonical SMILES | NC1=NC(=NC(=N1)N)NC=O |
Crystallographic data on 4,6-diamino-5-formamidopyrimidine remains limited, but nuclear magnetic resonance (NMR) studies of its nucleoside derivatives (e.g., Fapy-dA) reveal complex structural dynamics. When incorporated into DNA, the glycosidic bond exhibits anomerization, generating both α- and β-anomers. Equilibrium favors the β-anomer (ratio 1.33:1.0) at physiological conditions (25°C, pH 7.5), with equilibration occurring within 7 hours [2]. Deglycosylation kinetics follow first-order kinetics, with a half-life (t1/2) of 103 hours at 37°C, confirming sufficient stability for biological interactions [2].
The formamido group (–NHCHO) exhibits rotational freedom, leading to syn and anti conformers observable via NMR in model trimers like TXT (where X = Fapy-dG). These conformers influence hydrogen-bonding capacity and lesion recognition by repair enzymes [3]. Additionally, tautomerism may occur at N3, though this is less prominent than in its isomer 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyGua), where the 4-hydroxy group enables keto-enol equilibria [5].
Table 2: Structural Dynamics of Fapy-dA Anomers
Parameter | α-Anomer | β-Anomer | Conditions |
---|---|---|---|
Anomeric Ratio | 1.0 | 1.33 | pH 7.5, 25°C |
Equilibration Time | <7 hours | <7 hours | pH 7.5, 25°C |
Deglycosylation t₁/₂ | 20.5 hours | 20.5 hours | 55°C (oligonucleotide) |
Deglycosylation t₁/₂ | ~103 hours | ~103 hours | 37°C (monomeric) |
4,6-Diamino-5-formamidopyrimidine belongs to the formamidopyrimidine (Fapy) class of DNA lesions, alongside its isomeric counterpart 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyGua, CHEBI:83705). Both arise from oxidative stress but derive from different purine precursors:
Key distinctions include:
Table 3: Comparative Properties of Formamidopyrimidine Lesions
Property | FapyAde / Fapy-dA | FapyGua / Fapy-dG |
---|---|---|
Precursor Base | Adenine | Guanine |
Molecular Formula | C5H7N5O (FapyAde) | C5H7N5O2 (FapyGua) |
Glycosidic Bond t₁/₂ | 103 h (37°C) | ~500 h (55°C) |
Anomerization | α:β = 1.0:1.33 | α:β ratio context-dependent |
Major Repair Enzymes | Fpg, NEIL | Ogg1, Fpg, NEIL |
Formation under O₂ | Suppressed | Suppressed (vs. 8-oxodG) |
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